molecular formula C17H18ClN3O2 B5771626 1-[(5-Chloro-2-nitrophenyl)methyl]-4-phenylpiperazine

1-[(5-Chloro-2-nitrophenyl)methyl]-4-phenylpiperazine

Cat. No.: B5771626
M. Wt: 331.8 g/mol
InChI Key: CZWJDYLLKSPBKX-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-nitrophenyl)methyl]-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 5-chloro-2-nitrophenyl group attached to a piperazine ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloro-2-nitrophenyl)methyl]-4-phenylpiperazine typically involves the reaction of 5-chloro-2-nitrobenzyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Chloro-2-nitrophenyl)methyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: Formation of 1-[(5-chloro-2-aminophenyl)methyl]-4-phenylpiperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, though specific products depend on the conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmacological agent, particularly in the development of new therapeutic drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-2-nitrophenyl)methyl]-4-phenylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

    1-[(4-Nitrophenyl)methyl]-4-phenylpiperazine: Similar structure but lacks the chloro substituent.

    1-[(5-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

Uniqueness: 1-[(5-Chloro-2-nitrophenyl)methyl]-4-phenylpiperazine is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-[(5-chloro-2-nitrophenyl)methyl]-4-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-15-6-7-17(21(22)23)14(12-15)13-19-8-10-20(11-9-19)16-4-2-1-3-5-16/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWJDYLLKSPBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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